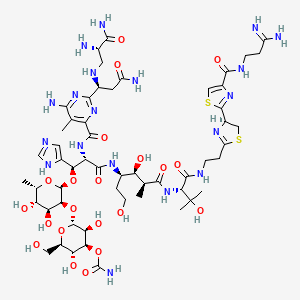
Zorbamycin
Übersicht
Beschreibung
Zorbamycin ist ein Glykopeptid-Antibiotikum, das aus dem Bakterium Streptomyces flavoviridis gewonnen wird. Es gehört zur Bleomycin-Familie von Antitumor-Antibiotika, zu der auch Bleomycin, Phleomycin und Tallysomycin gehören . This compound ist bekannt für seine starken Antitumor-Eigenschaften und wurde ausgiebig auf sein Potenzial in der Krebsbehandlung untersucht.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Biosynthese von this compound beinhaltet einen komplexen Weg, der nichtribosomale Peptidsynthasen und Polyketidsynthasen umfasst . Der Gencluster, der für seine Produktion verantwortlich ist, wurde kloniert und charakterisiert, wobei die Beteiligung mehrerer offener Leseraster (ORFs) aufgezeigt wurde, die Enzyme codieren, die für seine Biosynthese notwendig sind .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Fermentation von Streptomyces flavoviridis in einer kontrollierten Umgebung. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu maximieren, und die Verbindung wird anschließend mit verschiedenen chromatografischen Techniken gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of zorbamycin involves a complex pathway that includes nonribosomal peptide synthetases and polyketide synthases . The gene cluster responsible for its production has been cloned and characterized, revealing the involvement of multiple open reading frames (ORFs) that encode enzymes necessary for its biosynthesis .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces flavoviridis in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zorbamycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine biologische Aktivität und Stabilität.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den chemischen Reaktionen von this compound verwendet werden, sind molekularer Sauerstoff, Metallionen und verschiedene organische Lösungsmittel. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate, die ihre Antitumor-Eigenschaften behalten. Diese Derivate werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung zur Untersuchung der Struktur-Aktivitäts-Beziehungen von Glykopeptid-Antibiotika verwendet . In der Biologie wird es auf seine Interaktionen mit DNA und seine Fähigkeit zur Induktion von DNA-Spaltung untersucht . In der Medizin wird this compound auf sein Potenzial als Antitumormittel untersucht, wobei Studien sich auf seine Wirksamkeit und Sicherheit in der Krebsbehandlung konzentrieren . In der Industrie wird this compound zur Entwicklung neuer Antibiotika und anderer Therapeutika verwendet .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an DNA bindet und eine oxidative Spaltung induziert. Dieser Prozess beinhaltet die Bildung eines Komplexes mit Metallionen, der die Erzeugung von reaktiven Sauerstoffspezies erleichtert, die die DNA-Stränge spalten . Die molekularen Ziele von this compound umfassen verschiedene DNA-Sequenzen, und sein Weg beinhaltet die Aktivierung von zellulären Reaktionen auf DNA-Schäden .
Wissenschaftliche Forschungsanwendungen
Zorbamycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of glycopeptide antibiotics . In biology, it is studied for its interactions with DNA and its ability to induce DNA cleavage . In medicine, this compound is investigated for its potential as an antitumor agent, with studies focusing on its efficacy and safety in cancer treatment . In industry, this compound is used in the development of new antibiotics and other therapeutic agents .
Wirkmechanismus
Zorbamycin exerts its effects by binding to DNA and inducing oxidative cleavage. This process involves the formation of a complex with metal ions, which facilitates the generation of reactive oxygen species that cleave the DNA strands . The molecular targets of this compound include various DNA sequences, and its pathway involves the activation of cellular responses to DNA damage .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Bleomycin
- Phleomycin
- Tallysomycin
Vergleich: Zorbamycin ist einzigartig unter den Bleomycin-Antibiotika aufgrund seiner unterschiedlichen Struktur und spezifischen Interaktionen mit DNA. Während Bleomycin, Phleomycin und Tallysomycin ebenfalls Antitumor-Eigenschaften aufweisen, hat sich gezeigt, dass this compound unterschiedliche Bindungsaffinitäten und Wirkmechanismen hat . Diese Einzigartigkeit macht this compound zu einer wertvollen Verbindung für die Untersuchung der Struktur-Aktivitäts-Beziehungen von Glykopeptid-Antibiotika und für die Entwicklung neuer Therapeutika .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKRUPHWCPAJIL-CPLCKGKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H85N19O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149300 | |
| Record name | Zorbamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11056-20-5 | |
| Record name | Zorbamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11056-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zorbamycin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zorbamycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zorbamycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ99Q218Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)
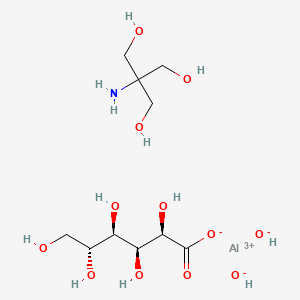
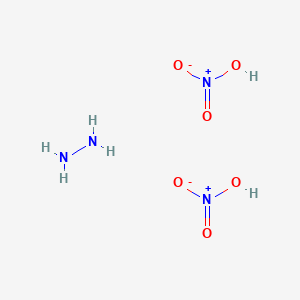
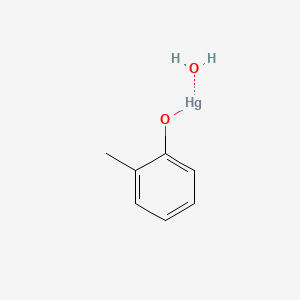
![[(1S,2R,4R,7E,10S)-12-(acetyloxymethyl)-4,8-dimethyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradeca-7,11-dien-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B576662.png)
![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)
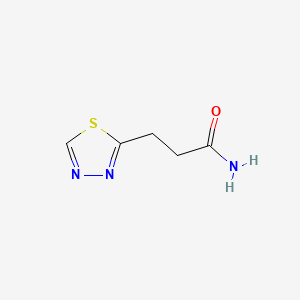
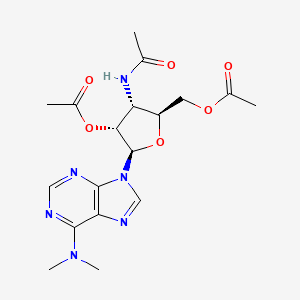

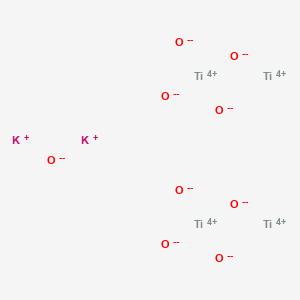
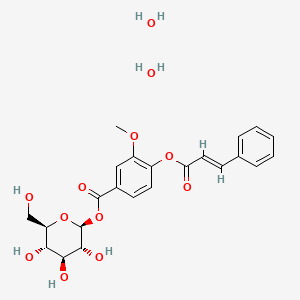
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
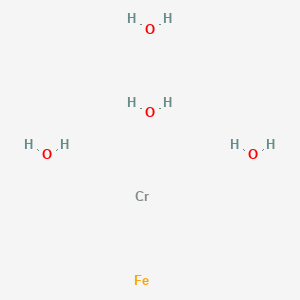
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)
